2-(4-Chlorophenyl)-2-(methylamino)acetamide
Overview
Description
Chlorophacinone is a first-generation anticoagulant rodenticide . It was used as a toxin to control rodent populations .
Molecular Structure Analysis
Chlorophacinone is an organic compound with the following systematic name: (2- [2- (4-chlorophenyl)-2-phenylacetyl]indan-1,3-dione . The structure consists of an acetyl group, connected on one side to an indanedione ring. Two phenyl groups are attached to the other side, one of which contains a chloride .Scientific Research Applications
Antiviral and Neuroprotective Properties
2-(4-Chlorophenyl)-2-(methylamino)acetamide derivatives exhibit significant antiviral and neuroprotective properties. For instance, a novel anilidoquinoline derivative demonstrated therapeutic efficacy in treating Japanese encephalitis by showcasing notable antiviral and antiapoptotic effects. This was evident from the significant decreases in viral load and increased survival rates in treated mice (Ghosh et al., 2008).
Antibacterial Activity
Compounds containing the this compound structure have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, showing moderate to good activity. QSAR studies indicated the positive contribution of substituents, suggesting an increase in hydrophobicity or steric bulk character (Desai et al., 2008).
Insecticidal Efficacy
Certain derivatives of N-(4-chlorophenyl)-2-phenoxyacetamide were synthesized and their insecticidal efficacy was tested against the cotton leafworm, Spodoptera littoralis. Among these compounds, some exhibited excellent results, highlighting their potential as insecticidal agents (Rashid et al., 2021).
Photovoltaic and Non-Linear Optical Applications
Benzothiazolinone acetamide analogs have been studied for their vibrational spectra and electronic properties. These studies also include photochemical and thermochemical modeling to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds showed good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. The non-linear optical activity of these compounds was also investigated, and they demonstrated varying second-order hyperpolarizability values. Additionally, molecular docking studies indicated potential binding interactions with Cyclooxygenase 1 (COX1), suggesting further applications in drug design (Mary et al., 2020).
Mechanism of Action
Safety and Hazards
Chlorophacinone is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002) and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(methylamino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12-8(9(11)13)6-2-4-7(10)5-3-6/h2-5,8,12H,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYKMIQJZKQCRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277049 | |
Record name | 4-Chloro-α-(methylamino)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71972-39-9 | |
Record name | 4-Chloro-α-(methylamino)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71972-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α-(methylamino)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101277049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-chlorophenyl)-2-(methylamino)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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